Proflavine sulfate Hydrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Proflavine sulfate hydrate can be synthesized through the nitration of acridine, followed by reduction and sulfonation. The nitration of acridine produces 3,6-dinitroacridine, which is then reduced to 3,6-diaminoacridine. The final step involves the sulfonation of 3,6-diaminoacridine to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration, reduction, and sulfonation processes. These processes are carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Proflavine sulfate hydrate undergoes various chemical reactions, including:
Oxidation: Proflavine can be oxidized to form acridone derivatives.
Reduction: The compound can be reduced to form leuco derivatives.
Substitution: Proflavine can undergo substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Leuco derivatives.
Substitution: Various substituted acridine derivatives.
Scientific Research Applications
Proflavine sulfate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye for staining and visualizing cellular structures.
Biology: Employed in cytological studies to stain cell nuclei and cytoplasmic structures.
Medicine: Utilized as a topical antiseptic for treating superficial wounds and preventing infections.
Industry: Applied in the manufacturing of diagnostic assays and histological studies.
Mechanism of Action
Proflavine sulfate hydrate exerts its effects primarily through DNA intercalation. By intercalating between the base pairs of double-stranded DNA, it disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands. This mechanism prevents bacterial reproduction and is the basis for its bacteriostatic properties . The compound also stabilizes DNA-topoisomerase II intermediates, which can lead to DNA strand breaks .
Comparison with Similar Compounds
Proflavine sulfate hydrate is similar to other acridine derivatives, such as acriflavine and quinacrine. it is unique in its specific intercalation properties and its ability to induce mutations by causing base pair deletions or insertions rather than substitutions .
List of Similar Compounds
- Acriflavine
- Quinacrine
- Methylene blue
- Ethidium bromide
Properties
IUPAC Name |
acridine-3,6-diamine;sulfuric acid;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3.H2O4S.H2O/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;1-5(2,3)4;/h1-7H,14-15H2;(H2,1,2,3,4);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAVMVWXUVKHBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6556-26-9 | |
Record name | 3,6-Acridinediamine, sulfate, hydrate (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6556-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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